1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride is a chemical compound with the empirical formula C7H13Cl2N3 and a molecular weight of 210.10 This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further linked to a methanamine group
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction, often using cyclopropyl halides.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Methyl-1H-imidazol-5-yl)methanamine hydrochloride: This compound has a methyl group instead of a cyclopropyl group, which may affect its chemical and biological properties.
1-(1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride: The presence of an isobutyl group introduces steric hindrance, potentially altering its reactivity and interactions.
1-(1-Methyl-1H-imidazol-2-yl)methanamine: The position of the substituent on the imidazole ring can significantly impact the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-cyclopropylimidazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-5-10(7)6-1-2-6;;/h4-6H,1-3,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBVJVVNHINXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.